molecular formula C20H14BrN3O3 B4401666 5-Bromo-N~2~-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide

5-Bromo-N~2~-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide

Cat. No.: B4401666
M. Wt: 424.2 g/mol
InChI Key: DKLTVSIJCNWSDR-UHFFFAOYSA-N
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Description

5-Bromo-N~2~-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom, a methoxy group, a quinoxaline moiety, and a furan ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N~2~-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N~2~-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the bromine atom can produce various substituted derivatives.

Scientific Research Applications

5-Bromo-N~2~-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-N~2~-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoxaline moiety is known to interact with various biological targets, potentially modulating their activity. The methoxy and bromine groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N~2~-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide stands out due to its unique combination of functional groups and structural complexity

Properties

IUPAC Name

5-bromo-N-(2-methoxy-5-quinoxalin-2-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3/c1-26-17-7-6-12(16-11-22-13-4-2-3-5-14(13)23-16)10-15(17)24-20(25)18-8-9-19(21)27-18/h2-11H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLTVSIJCNWSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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